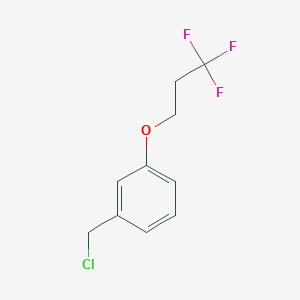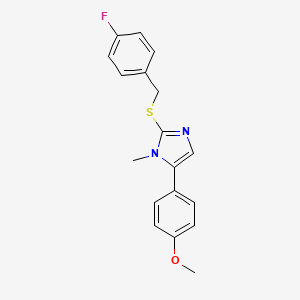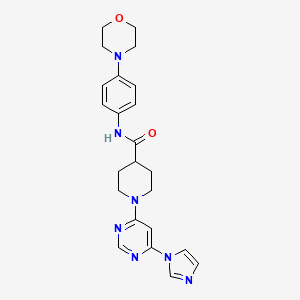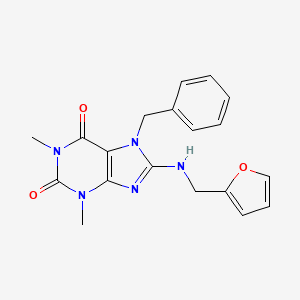![molecular formula C17H14N2O2S B2896887 4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 15850-34-7](/img/structure/B2896887.png)
4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LUF-5433 est un composé chimique qui a suscité l'attention dans divers domaines scientifiques en raison de ses propriétés uniques et de ses applications potentielles. Il s'agit d'un membre de la famille des thiazoles, plus précisément d'un dérivé de la 2-amino-5-benzoyl-4-phénylthiazole. Ce composé est connu pour son activité antagoniste puissante et sélective aux récepteurs adenosiniques A1, ce qui en fait un outil précieux en chimie médicinale et en pharmacologie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de LUF-5433 implique généralement l'acylation du groupe 2-amino de la 2-amino-5-benzoyl-4-phénylthiazole. Ce processus est crucial pour atteindre une haute affinité et une sélectivité envers les récepteurs adenosiniques A1. Les conditions de réaction incluent souvent l'utilisation d'agents acylants et de solvants appropriés à des températures contrôlées .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour LUF-5433 ne soient pas largement documentées, l'approche générale impliquerait l'adaptation du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, la garantie de la pureté des réactifs et l'utilisation de techniques de purification efficaces pour obtenir le produit souhaité en grandes quantités.
Analyse Des Réactions Chimiques
Types de réactions
LUF-5433 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.
Réduction : L'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.
Substitution : Le remplacement d'un groupe fonctionnel par un autre, souvent facilité par des catalyseurs ou des réactifs spécifiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.
Substitution : Des catalyseurs comme le palladium sur carbone (Pd/C) et des réactifs tels que les halogénures sont couramment utilisés.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction pourrait produire différentes formes réduites du composé.
Applications de la recherche scientifique
LUF-5433 a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence dans des études analytiques.
Biologie : Employé dans des études impliquant les récepteurs adenosiniques pour comprendre leur rôle dans les processus cellulaires.
Médecine : Investigué pour ses effets thérapeutiques potentiels, en particulier dans les conditions liées à l'activité des récepteurs adenosiniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
LUF-5433 exerce ses effets principalement par l'antagonisme des récepteurs adenosiniques A1. Cette interaction inhibe l'activité normale de ces récepteurs, qui sont impliqués dans divers processus physiologiques tels que la neurotransmission, la fonction cardiovasculaire et la réponse immunitaire. Les cibles moléculaires comprennent le récepteur adenosinique A1 lui-même, et les voies impliquées sont celles liées à la signalisation adenosinique .
Applications De Recherche Scientifique
LUF-5433 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Employed in studies involving adenosine receptors to understand their role in cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to adenosine receptor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
LUF-5433 exerts its effects primarily through antagonism of adenosine A1 receptors. This interaction inhibits the normal activity of these receptors, which are involved in various physiological processes such as neurotransmission, cardiovascular function, and immune response. The molecular targets include the adenosine A1 receptor itself, and the pathways involved are those related to adenosine signaling .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-5-benzoyl-4-phénylthiazole : Le composé parent de LUF-5433.
LUF-5834 : Un autre dérivé aux propriétés similaires mais à une sélectivité et une puissance différentes.
Fluorure de lutetium(III) : Bien qu'il ne soit pas structurellement similaire, il partage certaines propriétés chimiques et applications en recherche.
Unicité
LUF-5433 se démarque par sa haute sélectivité et sa puissance en tant qu'antagoniste des récepteurs adenosiniques A1. Cela le rend particulièrement précieux dans la recherche axée sur les voies liées aux récepteurs adenosiniques et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
4-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-9-7-13(8-10-14)16(20)19-17-18-15(11-22-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWGKRAXWKLEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15850-34-7 |
Source


|
| Record name | 4-Methoxy-N-(4-phenyl-2-thiazolyl)benzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEG3NVF47Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine](/img/structure/B2896804.png)


![6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2896810.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2896812.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]isobutyramide hydrochloride](/img/structure/B2896815.png)
![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide](/img/structure/B2896816.png)
![4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2896817.png)
![N-(cyanomethyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-phenylacetamide](/img/structure/B2896819.png)
![(2E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2896821.png)


![N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2896825.png)
